molecular formula C11H17NO B13602702 1-Amino-2-(2,5-dimethylphenyl)propan-2-ol

1-Amino-2-(2,5-dimethylphenyl)propan-2-ol

Cat. No.: B13602702
M. Wt: 179.26 g/mol
InChI Key: VQDISFKREXIBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-2-(2,5-dimethylphenyl)propan-2-ol is an organic compound with the molecular formula C11H17NO It is a derivative of propanol and contains an amino group and a dimethylphenyl group

Preparation Methods

The synthesis of 1-Amino-2-(2,5-dimethylphenyl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylphenylacetone with ammonia and hydrogen in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the compound .

Chemical Reactions Analysis

1-Amino-2-(2,5-dimethylphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-Amino-2-(2,5-dimethylphenyl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including cardiovascular diseases and neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-Amino-2-(2,5-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

1-Amino-2-(2,5-dimethylphenyl)propan-2-ol can be compared with other similar compounds, such as:

    1-Amino-2-(2,4-dimethylphenyl)propan-2-ol: Similar structure but with a different position of the methyl groups on the phenyl ring.

    1-Amino-2-(3,5-dimethylphenyl)propan-2-ol: Another isomer with different methyl group positions.

    1-Amino-2-(2,5-dimethylphenyl)ethanol: A related compound with an ethanol backbone instead of propanol.

The uniqueness of this compound lies in its specific structural configuration, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-amino-2-(2,5-dimethylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-8-4-5-9(2)10(6-8)11(3,13)7-12/h4-6,13H,7,12H2,1-3H3

InChI Key

VQDISFKREXIBCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)(CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.